molecular formula C9H5FO2S B1270463 4-Fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 310466-37-6

4-Fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1270463
CAS No.: 310466-37-6
M. Wt: 196.2 g/mol
InChI Key: ZKADPMNICCXSRV-UHFFFAOYSA-N
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Description

4-Fluorobenzo[b]thiophene-2-carboxylic acid is a fluorinated derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of branched-chain alpha-ketoacid dehydrogenase kinase, it binds to the enzyme’s active site, preventing its activity and thereby enhancing the oxidation of branched-chain amino acids . This mechanism is significant in the context of metabolic diseases where elevated levels of these amino acids are problematic.

Comparison with Similar Compounds

  • 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
  • 4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid
  • Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate

Comparison: 4-Fluorobenzo[b]thiophene-2-carboxylic acid is unique due to its specific fluorine substitution, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and suitability for various applications. For instance, the presence of a fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain medicinal and industrial applications .

Properties

IUPAC Name

4-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKADPMNICCXSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353291
Record name 4-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310466-37-6
Record name 4-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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